

Navigating the Research Landscape of Clemizole-d4: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clemizole-d4

Cat. No.: B12369551

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Clemizole-d4**, including potential suppliers for this research-specific compound, its core mechanisms of action, and detailed experimental considerations. This document aims to be a foundational resource for leveraging **Clemizole-d4** in preclinical and clinical research settings.

Sourcing Clemizole-d4 for Research

While direct, off-the-shelf suppliers for **Clemizole-d4** are not readily available, researchers can procure this deuterated analog through custom synthesis services. Several chemical suppliers specializing in stable isotope-labeled compounds and custom small molecule synthesis are equipped to produce **Clemizole-d4** for research purposes. Deuterated compounds like **Clemizole-d4** are invaluable in pharmacokinetic and metabolic studies, often serving as internal standards for quantitative mass spectrometry analysis.

Below is a summary of potential suppliers for Clemizole (non-deuterated) who may offer custom synthesis of **Clemizole-d4**, as well as companies that specialize in custom chemical synthesis. Researchers are advised to contact these vendors directly to inquire about their custom synthesis capabilities for **Clemizole-d4**.

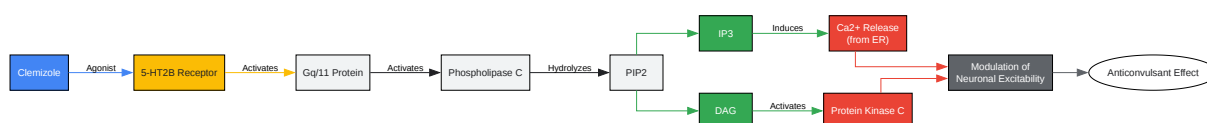
Supplier	Service Highlight	Website (for inquiry)
BOC Sciences	Supplier of Clemizole and other inhibitors.[1]	Inquire for custom synthesis.
Cayman Chemical	Provides Clemizole (hydrochloride) for research.[2]	Inquire for custom synthesis.
MedChemExpress	Offers Clemizole hydrochloride for research use.[3]	Inquire for custom synthesis.
Tocris Bioscience	Previously supplied Clemizole hydrochloride.	Inquire about custom synthesis capabilities.
Keystone Bioanalytical	Specializes in custom synthesis of metabolites and internal standards.[4]	Direct inquiry for Clemizole-d4 synthesis.
Strem Chemicals	Offers custom synthesis and process development.[5]	Direct inquiry for Clemizole-d4 synthesis.
Prestwick Chemical	Provides custom synthesis of biologically active compounds.[6]	Direct inquiry for Clemizole-d4 synthesis.
CPHI Online (Zach System)	Specializes in process development and manufacturing of APIs and intermediates.[7]	Direct inquiry for larger scale custom synthesis.

Core Mechanisms and Signaling Pathways of Clemizole

Clemizole, originally developed as a first-generation antihistamine targeting the H1 receptor, has been repurposed following the discovery of its potent effects on other signaling pathways. [8] Its therapeutic potential is now primarily attributed to its modulation of the serotonin signaling pathway and its activity as a transient receptor potential canonical 5 (TRPC5) channel blocker.[9]

Serotonergic System Modulation

Research has demonstrated that the anticonvulsant effects of clemizole are not mediated by its antihistaminergic properties but rather by its interaction with serotonin receptors.[9] Specifically, clemizole acts as a high-affinity agonist for 5-HT₂ receptors, particularly the 5-HT_{2B} receptor.[10] This modulation of serotonergic transmission in the brain is believed to be the primary mechanism behind its efficacy in reducing seizure frequency, as observed in zebrafish models of Dravet syndrome.[9][10]



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Clemizole's agonistic action on the 5-HT_{2B} receptor signaling cascade.

TRPC5 Channel Inhibition

In addition to its effects on the serotonergic system, clemizole has been identified as a potent blocker of the TRPC5 channel. TRPC5 channels are non-selective, calcium-permeable cation channels predominantly expressed in the central nervous system. The inhibition of these channels by clemizole presents another potential mechanism contributing to its neurological effects.

Target	Action	IC50 / EC50	Reference
Histamine H1 Receptor	Antagonist	High nanomolar concentrations	[2]
5-HT2B Receptor	Agonist	High affinity	[10]
TRPC5 Channel	Blocker	IC50: 1.1 μ M	
HCV NS4B RNA Binding	Inhibitor	IC50: 24 nM	[3]
HCV Replication	Inhibitor	EC50: 8 μ M	[3]

Experimental Protocols and Research Applications

The primary research application of clemizole in recent years has been in the study of Dravet syndrome, a severe form of childhood epilepsy.[8] Phenotypic screening in zebrafish models of Dravet syndrome, which harbor mutations in the SCN1A gene, was instrumental in identifying clemizole's anticonvulsant properties.[8][9]

High-Throughput Drug Screening in a Zebrafish Model of Dravet Syndrome

The following protocol provides a generalized workflow for conducting a high-throughput screen to identify compounds that ameliorate seizure-like behavior in a zebrafish model of Dravet syndrome, based on published research.[8]

1. Animal Model:

- Use a genetically confirmed scn1a mutant zebrafish line that exhibits spontaneous convulsive behaviors.

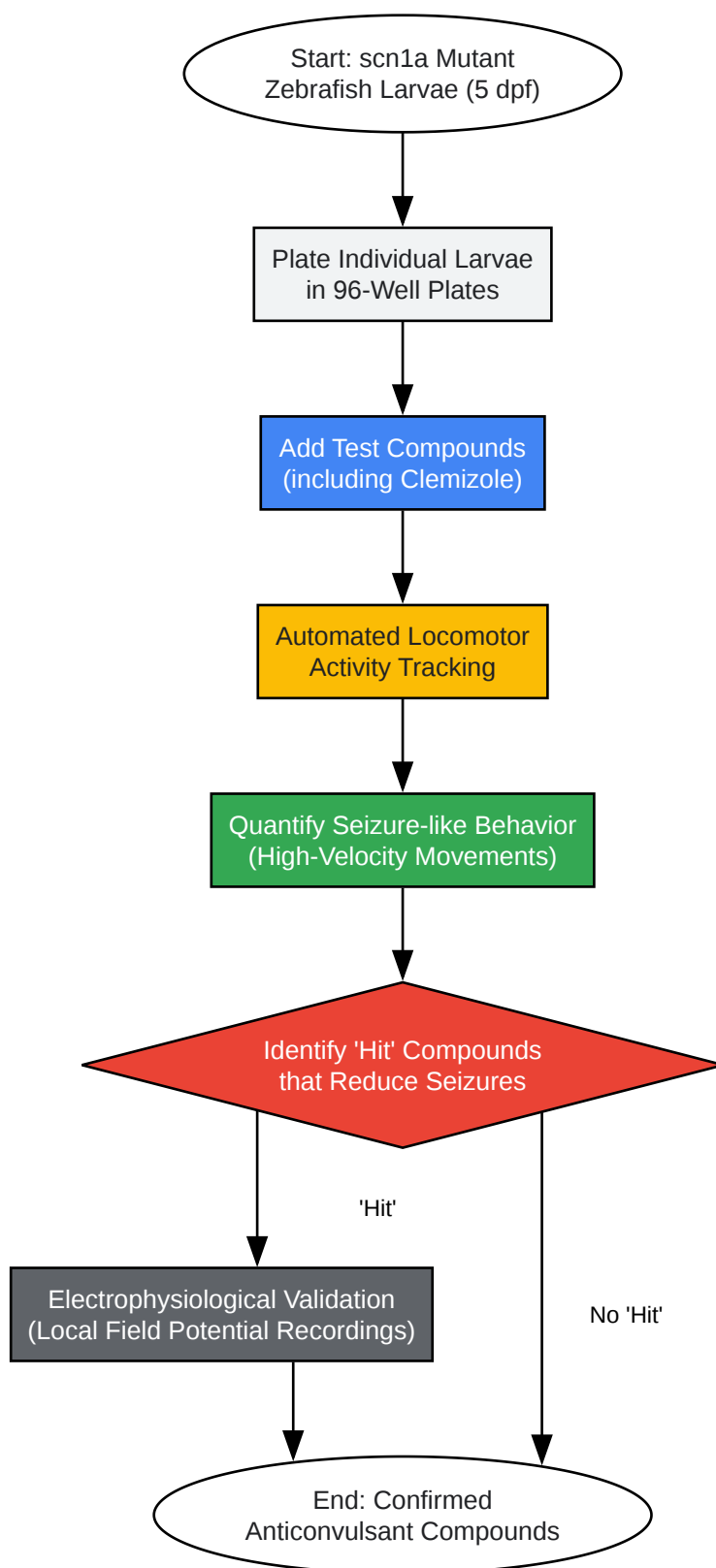
2. High-Throughput Screening Assay:

- Larval Plating: At 5 days post-fertilization (dpf), individually plate larvae into 96-well plates containing embryo medium.

- **Compound Addition:** Add test compounds (including clemizole as a positive control) to the wells at various concentrations. Include a vehicle control (e.g., DMSO).
- **Behavioral Tracking:** Acclimate the larvae and then record their locomotor activity using a high-speed camera and automated tracking software for a defined period (e.g., 30 minutes).
- **Data Analysis:** Quantify the total distance moved and the frequency of high-velocity movements indicative of seizure-like convulsions. Compare the activity of compound-treated larvae to vehicle-treated controls.

3. Electrophysiological Validation:

- For hit compounds, perform local field potential recordings from the optic tectum of immobilized larvae to confirm a reduction in epileptiform discharges.



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Workflow for high-throughput screening of anticonvulsant compounds in a zebrafish model.

Clinical Significance and Future Directions

The promising preclinical data for clemizole led to its investigation in clinical trials for the treatment of Dravet syndrome under the designation EPX-100.[8][11] These trials are designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of clemizole hydrochloride as an adjunctive therapy in children and adults with Dravet syndrome.[12][13] The successful translation of clemizole from a zebrafish screen to clinical trials highlights the power of phenotypic screening in identifying novel therapeutic applications for existing drugs.[8] Further research into the multifaceted pharmacology of clemizole and its deuterated analogs will continue to uncover new therapeutic possibilities.

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- To cite this document: BenchChem. [Navigating the Research Landscape of Clemizole-d4: A Technical Guide for Scientists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369551#clemizole-d4-supplier-for-research-purposes]

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